molecular formula C14H20N4O2 B2830059 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-methoxyethyl)urea CAS No. 1797224-63-5

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-methoxyethyl)urea

Cat. No.: B2830059
CAS No.: 1797224-63-5
M. Wt: 276.34
InChI Key: DPTKSBULTAIOPL-UHFFFAOYSA-N
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Description

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-methoxyethyl)urea is a synthetic organic compound that features a pyrrolopyridine moiety linked to a urea group via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-methoxyethyl)urea typically involves the following steps:

  • Formation of the Pyrrolopyridine Intermediate: : The pyrrolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and an amine. This step often requires a catalyst and specific reaction conditions to ensure the correct formation of the heterocyclic ring.

  • Alkylation: : The pyrrolopyridine intermediate is then alkylated with a propyl halide to introduce the propyl chain. This reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution.

  • Urea Formation: : The final step involves reacting the alkylated pyrrolopyridine with 2-methoxyethyl isocyanate to form the urea linkage. This reaction typically occurs under mild conditions, often at room temperature, and may require a solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions, such as those using lithium aluminum hydride, can reduce the urea group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyethyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors in the body.

    Biological Studies: It can serve as a probe to study biological pathways involving pyrrolopyridine derivatives.

    Chemical Biology: The compound can be used to investigate the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolopyridine moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The urea group can form hydrogen bonds with amino acid residues in the active site of enzymes, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-hydroxyethyl)urea: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-ethoxyethyl)urea: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

Uniqueness

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-methoxyethyl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to its analogs. The methoxyethyl group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c1-20-11-8-17-14(19)16-7-3-9-18-10-5-12-4-2-6-15-13(12)18/h2,4-6,10H,3,7-9,11H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTKSBULTAIOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCCCN1C=CC2=C1N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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